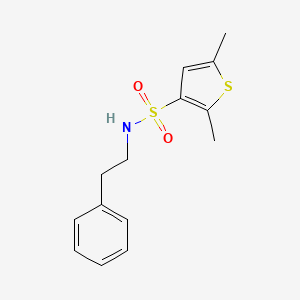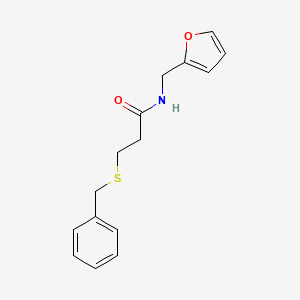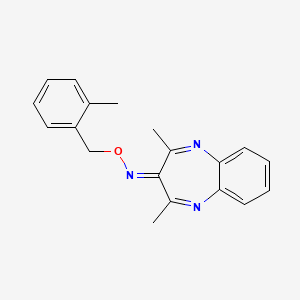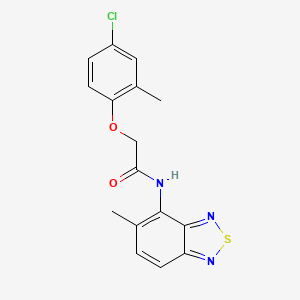
2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiophene sulfonamide derivatives, similar to "2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide," can be synthesized through methods such as the Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. These methods involve reactions of aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild and suitable temperature conditions, offering a convenient approach to obtaining a variety of thiophene sulfonamide derivatives with significant biological activities (Noreen et al., 2017).
Molecular Structure Analysis
The molecular structure of thiophene sulfonamide derivatives, including details about bonding, geometry, and electronic effects, can be elucidated through techniques like X-ray diffraction. This analysis helps in understanding the conformations and stability of these compounds, facilitating the exploration of their reactivity and properties (Chohan & Shad, 2011).
Chemical Reactions and Properties
Thiophene sulfonamides undergo various chemical reactions, including interactions with transition metals to form complexes. These reactions are crucial for understanding the reactivity of such compounds and developing applications in catalysis, material science, and biological systems. The transition metal complexes of sulfonamide-derived ligands exhibit interesting antibacterial and antifungal activities, pointing to the chemical versatility and potential applications of these compounds (Chohan & Shad, 2011).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structures of thiophene sulfonamide derivatives, are influenced by their molecular configurations and substituents. X-ray crystallography and differential scanning calorimetry (DSC) provide detailed insights into the solid-state structures and thermal behavior of these compounds, revealing the effects of specific functional groups on their physical properties (Terada et al., 2012).
Chemical Properties Analysis
The chemical properties of thiophene sulfonamide derivatives, such as reactivity towards nucleophiles, electrophiles, and radicals, are central to their applications in organic synthesis and medicinal chemistry. Investigations into the reactivity patterns of these compounds provide a foundation for developing new synthetic routes and understanding their mechanism of action in biological systems (Williams et al., 2010).
科学的研究の応用
Synthesis and Bioactivity
A significant body of research focuses on the synthesis of thiophene sulfonamide derivatives due to their varied bioactivities, including urease inhibition and antibacterial effects. For example, Noreen et al. (2017) reported on the convenient synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reaction. These compounds demonstrated significant urease inhibition activity, with one derivative showing higher activity than the standard thiourea. Additionally, these compounds exhibited hemolytic activity and were investigated for their antibacterial properties, highlighting their potential in medicinal chemistry and pharmaceutical applications (Noreen et al., 2017).
Molecular Conformation and Tautomeric Behavior
The study of sulfonamide derivatives extends to the investigation of their molecular conformations and tautomeric behaviors, which are crucial for understanding their pharmaceutical and biological activities. Erturk et al. (2016) explored the tautomeric forms of sulfonamide derivatives using spectroscopic methods, demonstrating that these molecular structures have significant implications for their bioactivity (Erturk et al., 2016).
Polymorphism and Crystal Structure
The polymorphism and crystal structure of aromatic sulfonamides have been studied to understand the impact of fluorine substitution on their properties. Terada et al. (2012) investigated fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides and found that fluorine groups lead to the formation of polymorphs or pseudopolymorphs. This research provides insights into the structural basis for the varied biological activities of sulfonamide derivatives, highlighting the importance of crystallographic analysis in drug design and development (Terada et al., 2012).
Photodegradation and Environmental Implications
The environmental fate of thiophene derivatives, including their photodegradation pathways, has been studied to assess the impact of oil spills. Andersson and Bobinger (1996) investigated the photochemical degradation of benzothiophenes, revealing the oxidation pathways of these compounds in aquatic environments. This research is vital for understanding the environmental behavior of thiophene derivatives and developing strategies for mitigating the effects of oil spills (Andersson & Bobinger, 1996).
将来の方向性
Thiophene-based compounds have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new thiophene moieties with wider therapeutic activity is a topic of interest for future research .
特性
IUPAC Name |
2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c1-11-10-14(12(2)18-11)19(16,17)15-9-8-13-6-4-3-5-7-13/h3-7,10,15H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNLSXIYACSQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)
![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)
![methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5572504.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5572524.png)
![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)
![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)
![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)